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Compound of Interest

Compound Name: Ethyl Quinoline-7-carboxylate

Cat. No.: B176157

An In-depth Technical Guide to Ethyl Quinoline-7-carboxylate: Structure, Properties, and
Analysis

Introduction

Quinoline and its derivatives represent a critical class of heterocyclic compounds in medicinal
chemistry and drug development. Their versatile scaffold is a cornerstone in the synthesis of
agents with a broad spectrum of biological activities, including antimalarial, anticancer, and
antibacterial properties. Ethyl Quinoline-7-carboxylate is a specific derivative that serves as a
valuable building block and intermediate in the synthesis of more complex molecules. This
technical guide provides a comprehensive overview of its chemical structure, physicochemical
properties, analytical methodologies, and potential applications, tailored for researchers,
scientists, and professionals in drug development.

Chemical Identity and Structure

Ethyl Quinoline-7-carboxylate is an aromatic heterocyclic compound characterized by a
quinoline core with an ethyl ester group substituted at the 7th position.

Caption: Chemical Structure of Ethyl Quinoline-7-carboxylate

Table 1: Chemical Identifiers
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Identifier Value Reference

_ Ethyl quinoline-7-
Chemical Name [1]
carboxylate

CAS Number 104294-00-0 [1]
Molecular Formula C12H11NO2 [1]
Molecular Weight 201.22 g/mol [1]
InChi Key PPZOEUCJAYRMHY- (1]

UHFFFAOYSA-N

| INChl | INChI=1S/C12H11NO2/c1-2-15-12(14)10-6-5-9-4-3-7-13-11(9)8-10/h3-8H,2H2,1H3 |
[1]]

Physicochemical Properties

The physical and chemical properties of Ethyl Quinoline-7-carboxylate are essential for its
handling, storage, and application in synthesis.

Table 2: Physicochemical Data

Property Value Reference
Density 1.2 + 0.1 g/lcm? [1]
Flash Point 152.4 + 20.4 °C [1]
Boiling Point 341.8 + 15.0 °C at 760 mmHg [2]

| Melting Point | Not Available |[1][2] |

Synthesis and Spectroscopic Analysis
Synthesis

A common route for the synthesis of quinoline carboxylates is the Gould-Jacobs reaction.[3]
This process typically involves the reaction of an aniline derivative with an
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alkoxymethylenemalonate ester, followed by cyclization and aromatization. For Ethyl
Quinoline-7-carboxylate, a substituted aniline would be reacted with diethyl
ethoxymethylenemalonate. An alternative method involves the direct esterification of quinoline-
7-carboxylic acid with ethanol in the presence of a strong acid catalyst or a coupling agent.

Spectroscopic Characterization

The structural elucidation of Ethyl Quinoline-7-carboxylate relies on several key analytical
techniques.

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the
quinoline ring system. Protons on the benzene ring and the pyridine ring will appear in the
aromatic region (typically & 7.0-9.0 ppm). The ethyl group will exhibit a characteristic
guartet for the methylene (-CH2-) protons (around & 4.4 ppm) and a triplet for the methyl (-
CH3) protons (around & 1.4 ppm), with coupling between them.

o 13C NMR: The spectrum will display 12 distinct carbon signals. The carbonyl carbon of the
ester will have a chemical shift in the range of d 165-170 ppm. Aromatic carbons will
resonate between & 120-150 ppm. The methylene and methyl carbons of the ethyl group
will appear upfield, typically around & 61 ppm and & 14 ppm, respectively.[4]

e Mass Spectrometry (MS):

o Under typical electron ionization (El) or electrospray ionization (ESI) conditions, the
molecular ion peak [M]+ or protonated molecule [M+H]+ should be observed at m/z 201 or
202, respectively, confirming the molecular weight.[1] Common fragmentation patterns
may include the loss of the ethoxy group (-OC2H5) or the entire ethyl ester group.

e Infrared (IR) Spectroscopy:

o The IR spectrum is expected to show a strong absorption band around 1720-1700 cm~1
corresponding to the C=0 stretching vibration of the ester group.[5] Aromatic C=C and
C=N stretching vibrations will appear in the 1620-1450 cm~1 region. C-H stretching from
the aromatic ring will be observed above 3000 cm~1.
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Experimental Protocols

A systematic workflow is crucial for the reliable analysis of Ethyl Quinoline-7-carboxylate.

Ethyl Quinoline-7-carboxylate Sample

Sample Preparation
(Dissolution in appropriate solvent)

Purity & Quantification Molecular Weight Confirmation Structural Elucidation Functional Group ID
(HPLC-UV) (LC-MS) (*H and 3C NMR) (FT-IR)

Data Integration & Interpretation

Workflow for Physicochemical Analysis

Click to download full resolution via product page

Caption: Workflow for Physicochemical Analysis

Protocol: High-Performance Liquid Chromatography
(HPLC)

This protocol outlines a general method for assessing the purity of Ethyl Quinoline-7-
carboxylate.

System: Agilent 1200 series or equivalent with a UV detector.[6]

Column: C18 reverse-phase column (e.g., Waters XBridge, 4.6 x 150 mm, 5 pm).

Mobile Phase A: Water with 0.1% Formic Acid.

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
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o Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to
initial conditions.

e Flow Rate: 1.0 mL/min.
e Detection: UV at 254 nm.

o Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Dilute to 10-50 pug/mL
with the initial mobile phase composition.

Protocol: Nuclear Magnetic Resonance (NMR)
Spectroscopy

This protocol is for obtaining *H and 3C NMR spectra for structural verification.
» Solvent: Deuterated chloroform (CDCIs) or dimethyl sulfoxide (DMSO-ds).

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of the
deuterated solvent in an NMR tube.

¢ Instrument: Bruker 400 MHz spectrometer or equivalent.
e 1H NMR Acquisition:

o Pulse Program: Standard single pulse (zg30).

o Spectral Width: 16 ppm.

o Number of Scans: 16.

o Reference: Tetramethylsilane (TMS) at 0.00 ppm.
e 13C NMR Acquisition:

o Pulse Program: Proton-decoupled (zgpg30).

o Spectral Width: 240 ppm.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176157?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Number of Scans: 1024 or more, depending on concentration.

o Reference: Solvent peak (e.g., CDClIs at 77.16 ppm).

Protocol: Mass Spectrometry (MS)

This protocol describes a general method for molecular weight determination.

e Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray lonization
(ESI).

 lonization Mode: Positive ion mode to detect [M+H]*.

o Sample Infusion: Introduce the sample dissolved in acetonitrile/water via the LC system or
direct infusion at 5-10 pL/min.

o Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.
e Scan Range: m/z 50-500.

e Source Parameters: Optimize capillary voltage, gas flow, and temperature according to the
instrument manufacturer's guidelines.

Biological Context and Potential Applications

While specific biological data for Ethyl Quinoline-7-carboxylate is not widely published, the
quinoline scaffold is a privileged structure in drug discovery. Derivatives have been extensively
investigated for various therapeutic applications.
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Caption: Quinoline Scaffold in Drug Discovery

» Anticancer Activity: Many quinoline derivatives have been synthesized and evaluated as
inhibitors of key signaling proteins in cancer, such as Epidermal Growth Factor Receptor
(EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[7][8] The development of
novel pyrano[3,2-c]quinoline-3-carboxylates has shown promising antiproliferative activity.[7]

» Antimalarial Activity: The quinoline ring is the core of famous antimalarial drugs like
chloroquine and quinine. Research continues into new quinoline-based compounds to
combat drug-resistant strains of malaria.[9]

» Antibacterial Activity: Quinolone antibiotics, such as ciprofloxacin, are a major class of
antibacterial agents that function by inhibiting bacterial DNA gyrase.

Ethyl Quinoline-7-carboxylate serves as a key starting material or intermediate for creating
libraries of novel quinoline derivatives to explore these and other biological targets.
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Conclusion

Ethyl Quinoline-7-carboxylate is a well-defined chemical entity with significant potential as a
synthetic intermediate in pharmaceutical research. This guide has detailed its fundamental
chemical and physical properties, provided standardized protocols for its analysis, and placed it
within the broader context of quinoline-based drug discovery. The robust analytical methods
outlined—including HPLC, NMR, and MS—are essential for ensuring the quality and identity of
this compound in any research and development setting. Its utility as a scaffold for generating
novel bioactive molecules underscores its importance for scientists in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ethyl quinoline-7-carboxylate | CAS: 104294-00-0 | Chemical Product | FINETECH
INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical
Reagents Supplier [finetechnology-ind.com]

e 2. Ethyl isoquinoline-7-carboxylate | CAS#:407623-83-0 | Chemsrc [chemsrc.com]
» 3. Rosoxacin - Wikipedia [en.wikipedia.org]

e 4. tsijournals.com [tsijournals.com]

e 5.rsc.org [rsc.org]

e 6. pubs.acs.org [pubs.acs.org]

e 7. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-
c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative
activity - PMC [pmc.ncbi.nim.nih.gov]

» 8. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4 H-pyrano[3,2-
c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative
activity - PubMed [pubmed.ncbi.nim.nih.gov]

» 9. Recent spectrophotometric and electroanalytical methods used for the determination of
guinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b176157?utm_src=pdf-body
https://www.benchchem.com/product/b176157?utm_src=pdf-custom-synthesis
https://www.finetechnology-ind.com/product/detail/104294-00-0
https://www.finetechnology-ind.com/product/detail/104294-00-0
https://www.finetechnology-ind.com/product/detail/104294-00-0
https://www.chemsrc.com/en/cas/407623-83-0_686925.html
https://en.wikipedia.org/wiki/Rosoxacin
https://www.tsijournals.com/articles/1h-and-13c-nmr-investigation-of-quinoline-pharmaceutical-derivatives-interpretation-of-chemical-shifts-and-their-comparison-with-t-13769.html
https://www.rsc.org/suppdata/ob/c3/c3ob27493d/c3ob27493d.pdf
https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b00723
https://pmc.ncbi.nlm.nih.gov/articles/PMC12679463/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12679463/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12679463/
https://pubmed.ncbi.nlm.nih.gov/41355866/
https://pubmed.ncbi.nlm.nih.gov/41355866/
https://pubmed.ncbi.nlm.nih.gov/41355866/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10185960/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10185960/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176157?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [Ethyl Quinoline-7-carboxylate chemical structure and
analysis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b176157#ethyl-quinoline-7-carboxylate-chemical-
structure-and-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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